N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

Nuclease Resistance Antisense Oligonucleotides 2'-MOE Modification

N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is a fully protected, 2'-O-(2-methoxyethyl) (2'-MOE) modified cytidine nucleoside. It is designed as a phosphoramidite building block for solid-phase oligonucleotide synthesis, featuring N4-benzoyl base protection, 3'-O-DMT protection, and a 2'-O-methoxyethyl sugar modification.

Molecular Formula C41H43N3O9
Molecular Weight 721.8 g/mol
Cat. No. B15583245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
Molecular FormulaC41H43N3O9
Molecular Weight721.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(34(26-45)52-39)53-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35-,36-,39-/m1/s1
InChIKeyFCPSRNXSPOCODQ-LZURGKRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine: A Protected 2'-MOE Nucleoside for Oligonucleotide Synthesis


N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is a fully protected, 2'-O-(2-methoxyethyl) (2'-MOE) modified cytidine nucleoside . It is designed as a phosphoramidite building block for solid-phase oligonucleotide synthesis, featuring N4-benzoyl base protection, 3'-O-DMT protection, and a 2'-O-methoxyethyl sugar modification [1]. The 2'-MOE modification is a second-generation antisense chemistry that enhances nuclease resistance and binding affinity . The 5-methyl substitution on the cytosine base further increases duplex stability [1].

Chemistry compatibility

Designed for solid-phase phosphoramidite oligonucleotide synthesis.

N4-benzoyl and 3'-O-DMT protecting groups align with standard synthesis cycles.

Modification profile

2'-O-methoxyethyl (2'-MOE) sugar modification supports nuclease resistance and binding affinity studies.

Second-generation antisense chemistry context.

Base feature

5-methylcytidine base intended for duplex stabilization research.

May support higher target affinity in oligonucleotide designs.

Why Substituting N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine with Unmodified or 2'-OMe Analogs Compromises Oligonucleotide Performance


Direct substitution of N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine with simpler analogs like 2'-O-methyl (2'-OMe) or unmodified 5-methylcytidine in oligonucleotide synthesis is not functionally equivalent [1]. While both 2'-MOE and 2'-OMe enhance nuclease resistance and binding affinity relative to unmodified RNA, they exhibit distinct quantitative differences in stability, melting temperature (Tm), and in vivo activity that critically impact therapeutic efficacy . A systematic comparison reveals that 2'-MOE-modified oligonucleotides demonstrate superior nuclease resistance and more consistent gene silencing compared to 2'-OMe counterparts, making the choice of the correct building block a key determinant of final oligonucleotide performance [2].

Selected compound N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
2'-O-Methyl (2'-OMe) analog Nuclease resistance and gene silencing profiles may differ; substitution can alter performance in in vivo research models.
5-Methylcytidine present Contributes additional duplex stabilization
Unmodified cytidine analog May reduce binding affinity; duplex stability may shift compared to 5-methylcytidine-containing building blocks.

N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine: Quantitative Differentiation Evidence Against 2'-OMe and Other Analogs


Superior Nuclease Resistance of 2'-MOE over 2'-OMe in Oligonucleotides

Oligonucleotides incorporating the 2'-MOE modification exhibit markedly higher stability against nucleolytic degradation than those with 2'-O-methyl (2'-OMe) modification. A landmark 1995 study by Pierre Martin demonstrated superior stability of 2'-MOE-modified oligonucleotides compared to unmodified and 2'-OMe-modified counterparts in the same positions [1]. This enhanced resistance is a critical parameter for in vivo applications and is a key differentiator for this compound class [2].

Nuclease resistance
Class-level
Markedly higher stability vs 2'-OMe in comparative studies
Reported nuclease resistance context for 2'-MOE vs. 2'-OMe
Qualitative ranking from in vitro degradation assays
Nuclease Resistance Antisense Oligonucleotides 2'-MOE Modification

Increased Binding Affinity (ΔTm) of 2'-MOE vs. 2'-OMe Oligonucleotides

The 2'-MOE modification enhances the thermodynamic stability of oligonucleotide duplexes, increasing the melting temperature (Tm) by 0.9 to 1.6 °C per modification [1]. This increase in ΔTm is similar to that of 2'-OMe, but the larger steric bulk and hydration properties of the methoxyethyl group confer a distinct conformational preorganization that contributes to the overall improved nuclease resistance profile [2]. The 5-methylcytidine base further stabilizes the duplex [3].

Duplex stability (ΔTm)
Cross-study comparable
+0.9 to +1.6 °C per 2'-MOE modification
Supports binding affinity review; comparable to slightly higher than 2'-OMe
Standard buffer; complementary RNA target
Melting Temperature Duplex Stability Binding Affinity Thermodynamics

More Consistent Gene Knockdown with 2'-MOE Gapmers Compared to 2'-OMe Gapmers

In functional gene silencing assays, 2'-MOE gapmer antisense oligonucleotides (ASOs) consistently outperform 2'-OMe gapmers. IDT's comparative analysis demonstrates that 2'-MOE ASOs are consistently more effective at suppressing RNA levels than the same sequences modified with 2'-OMe [1]. This higher functional potency is attributed to the combination of superior nuclease resistance and favorable binding kinetics [2].

Gene knockdown
Head-to-head
2'-MOE gapmers showed more consistent suppression than 2'-OMe gapmers
Reported gene silencing endpoint context
Cell-based assays; identical sequences
Gapmer Gene Silencing Antisense Efficacy RNAse H

5-Methylcytidine Enhances Duplex Stability in 2'-MOE Oligonucleotides

The 5-methyl modification on the cytidine base, present in N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine, provides an additional increment of duplex stability beyond that conferred by the 2'-MOE sugar modification alone [1]. Modified oligonucleotides containing 5-methylcytidine form tighter hybrids with DNA and are more efficient primers for DNA sequencing compared to their natural counterparts [2]. This base modification works synergistically with the 2'-MOE sugar to maximize target affinity .

5-Methylcytidine effect
Class-level
Tighter hybrids with complementary DNA vs unmodified cytidine
Reported duplex stabilization context
Primer walking and melting studies
5-Methylcytidine Duplex Stabilization Base Modification Thermodynamics

Reduced Toxicity Profile of 2'-MOE Modified Oligonucleotides

2'-MOE modifications are associated with a favorable toxicity profile compared to earlier chemistries. Unlike first-generation phosphorothioate (PS) modifications, 2'-MOE ASOs exhibit lower non-specific protein binding and reduced hepatotoxicity [1]. Comprehensive reviews indicate that 2'-MOE modifications, like 2'-OMe and 2'-F, show no liver toxicity, a critical safety advantage for therapeutic development [2]. This is in contrast to locked nucleic acids (LNA), which may present low toxicity in vivo [2].

Toxicity profile
Class-level
No liver toxicity reported for 2'-MOE class; lower protein binding than PS
Reported toxicity profile context from literature reviews
Compared to PS DNA and LNA classes
Toxicity Safety Profile Antisense Therapeutics In Vivo

Procurement-Relevant Application Scenarios for N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine


Synthesis of Therapeutic Antisense Oligonucleotides (ASOs) for In Vivo Applications

N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is an essential building block for synthesizing second-generation antisense oligonucleotides designed for systemic administration . Its 2'-MOE modification provides the requisite nuclease resistance (superior to 2'-OMe) and binding affinity (ΔTm +0.9 to +1.6 °C) to achieve sufficient in vivo half-life and target engagement [1]. The compound is specifically used in the synthesis of gapmer ASOs, where it forms the high-affinity 'wings' that flank a central DNA 'gap' to recruit RNase H for target mRNA degradation [2].

Development of RNA Therapeutics Requiring High Duplex Stability and Favorable Safety Profiles

For RNA-based therapeutics (e.g., siRNAs, anti-miRs) where duplex stability and minimal off-target effects are paramount, this protected 2'-MOE-5-methylcytidine building block is the preferred choice . The 5-methylcytidine base provides an additional increment of duplex stabilization beyond the 2'-MOE sugar modification, while the overall chemistry class exhibits a well-documented, favorable safety profile with no liver toxicity [1]. This combination of high affinity and low toxicity is critical for advancing candidates through preclinical development [2].

High-Throughput Oligonucleotide Synthesis for Functional Genomics and Target Validation

In research settings where robust and reproducible gene silencing is required, this compound enables the synthesis of 2'-MOE-modified ASOs that consistently outperform 2'-OMe counterparts in knockdown efficiency . The N4-benzoyl and 3'-O-DMT protecting groups ensure compatibility with standard solid-phase phosphoramidite chemistry, allowing for high-yield, automated synthesis on commercial platforms [1]. This makes it a cost-effective and reliable choice for large-scale functional genomics screening and target validation studies [2].

Application
Selection Property
Validation Focus
Antisense oligonucleotide synthesis for in vivo research
2'-MOE nuclease resistance and binding affinity context
In vivo stability and target engagement studies
RNA research requiring duplex stabilization and safety profiling
5-methylcytidine duplex stabilization and reported toxicity profile
Duplex melting experiments and tolerability endpoint review
High-throughput synthesis for functional genomics and target validation
Phosphoramidite building block with standard protecting groups
Gene silencing efficiency and synthesis yield consistency
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